1-[2-(Hydroxymethyl)phenyl]propan-1-one
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Overview
Description
1-[2-(Hydroxymethyl)phenyl]propan-1-one is an organic compound with the molecular formula C10H12O2 It is a derivative of propiophenone and features a hydroxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Hydroxymethyl)phenyl]propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with propionyl chloride, followed by reduction of the resulting ketone to introduce the hydroxymethyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Hydroxymethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 1-[2-(Carboxymethyl)phenyl]propan-1-one.
Reduction: 1-[2-(Hydroxymethyl)phenyl]propan-1-ol.
Substitution: 1-[2-(Hydroxymethyl)-4-nitrophenyl]propan-1-one.
Scientific Research Applications
1-[2-(Hydroxymethyl)phenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a photoinitiator in UV-curable resins.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)phenyl]propan-1-one involves its interaction with specific molecular targets. For instance, as a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate free radicals. These radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks .
Comparison with Similar Compounds
1-[2-(Hydroxymethyl)phenyl]propan-1-one can be compared with other similar compounds such as:
2-Hydroxy-2-methylpropiophenone: Another photoinitiator with a similar structure but different substituents on the phenyl ring.
1-Phenyl-2-methyl-2-hydroxypropanone: A compound with similar reactivity but different applications.
2-Methyl-3-phenyl-3-oxopropan-2-ol: A related compound with distinct chemical properties and uses.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
219143-28-9 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12O2/c1-2-10(12)9-6-4-3-5-8(9)7-11/h3-6,11H,2,7H2,1H3 |
InChI Key |
SYKRJDYATXQKGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1CO |
Origin of Product |
United States |
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